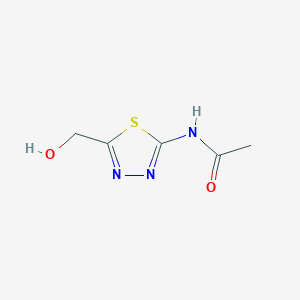
N-(5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a hydroxymethyl group and an acetamide group attached to the thiadiazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 5-(hydroxymethyl)-1,3,4-thiadiazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide group. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different reduced forms.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of various substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-(5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(hydroxymethyl)acetamide
- Phenoxy acetamide derivatives
- Thiadiazole derivatives with different substituents
Uniqueness
N-(5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of both a hydroxymethyl group and an acetamide group on the thiadiazole ring This unique combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds
Eigenschaften
Molekularformel |
C5H7N3O2S |
|---|---|
Molekulargewicht |
173.20 g/mol |
IUPAC-Name |
N-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C5H7N3O2S/c1-3(10)6-5-8-7-4(2-9)11-5/h9H,2H2,1H3,(H,6,8,10) |
InChI-Schlüssel |
KPRNJHLTHGNGLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NN=C(S1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13656206.png)
![3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride](/img/structure/B13656212.png)
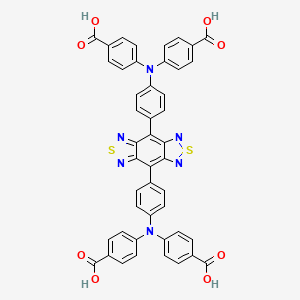

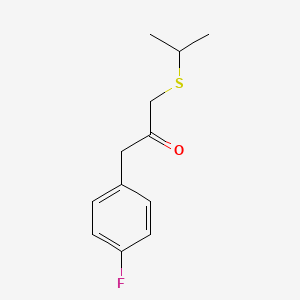
![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13656237.png)
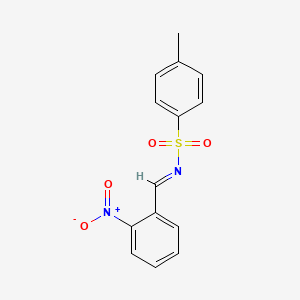
![(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B13656276.png)
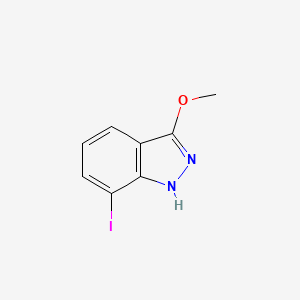
![3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B13656289.png)
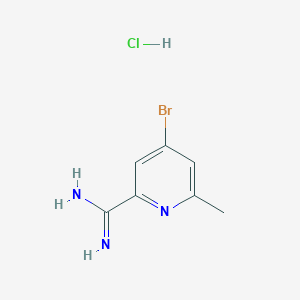
![5-Chloro-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13656298.png)
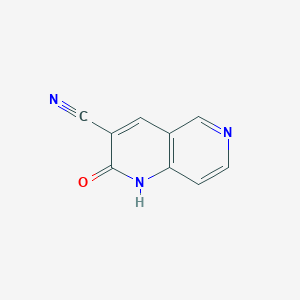
![2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B13656312.png)
